

what are the physicochemical properties of malonate(1-)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Malonate(1-)

Cat. No.: B1226168

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An In-depth Technical Guide to the Physicochemical Properties of **Malonate(1-)**

Introduction

Malonate(1-) is the conjugate base of malonic acid, a dicarboxylic acid found in various biological systems.^{[1][2]} As an intermediate in the deprotonation of malonic acid, **malonate(1-)** plays a role in various biochemical processes and is of significant interest to researchers in drug development and biochemistry. This document provides a comprehensive overview of the core physicochemical properties of **malonate(1-)**, detailed experimental protocols for their determination, and visualizations of its key interactions and analytical workflows.

Core Physicochemical Properties

The physicochemical properties of **malonate(1-)** are crucial for understanding its behavior in chemical and biological systems. These properties are summarized below.

General and Structural Properties

Malonate(1-), also known as the hydrogenmalonate ion, is formed by the loss of a single proton from malonic acid.

Property	Value	Source
Chemical Formula	$\text{C}_3\text{H}_3\text{O}_4^-$	Derived from Malonic Acid
Molecular Weight	103.05 g/mol	Calculated
Parent Compound	Malonic Acid ($\text{C}_3\text{H}_4\text{O}_4$)	[3][4]
Synonyms	Hydrogenmalonate, Propanedioate(1-)	

Acid-Base Properties

Malonic acid is a diprotic acid, meaning it can donate two protons. The pKa values define the equilibrium between malonic acid, **malonate(1-)**, and malonate(2-).

Property	Value	Conditions	Source
pKa ₁ (Malonic Acid \rightleftharpoons Malonate(1-) + H ⁺)	2.83 - 2.85	25 °C	[1][3][4][5]
pKa ₂ (Malonate(1-) \rightleftharpoons Malonate(2-) + H ⁺)	5.69 - 5.7	25 °C	[1][4][5]

Solubility

Data for the isolated **malonate(1-)** ion is not readily available; however, the solubility of its parent compound, malonic acid, and its disodium salt are well-documented. **Malonate(1-)** would exist in aqueous solutions within a pH range defined by its pKa values.

Compound	Solubility in Water	Conditions	Source
Malonic Acid	763 g/L	25 °C	[1][3][6]
Sodium Malonate	Soluble	25 °C	[7]

Stability

Malonic acid is stable under recommended storage conditions.[8] It decomposes upon melting at temperatures around 135-137 °C.[1][2][4] In solution, the stability of the **malonate(1-)** ion is pH-dependent.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of physicochemical properties.

Protocol 1: Determination of pKa by Potentiometric Titration

This method involves titrating a solution of malonic acid with a strong base and monitoring the pH to determine the acid dissociation constants.

Materials:

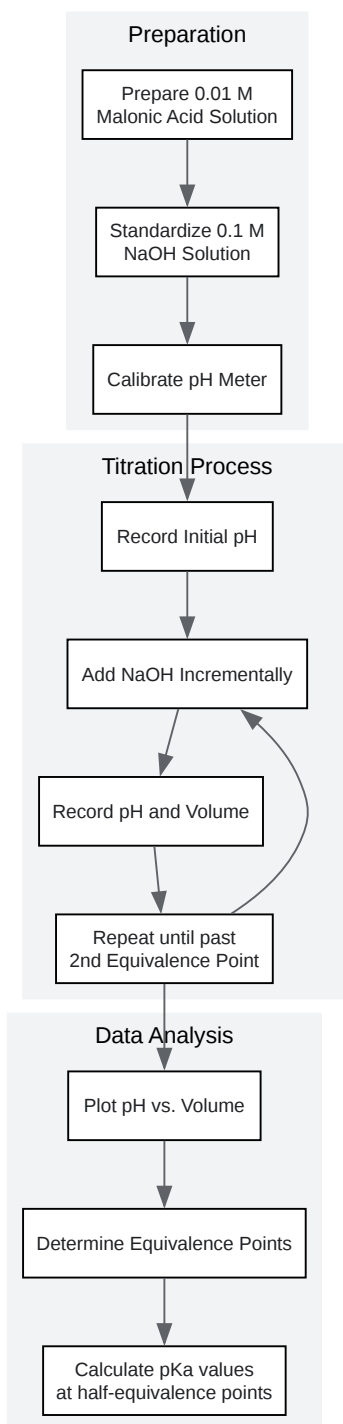
- Malonic acid
- 0.1 M Sodium hydroxide (NaOH) solution, standardized
- Deionized water
- pH meter with a glass electrode
- Stir plate and stir bar
- Buret

Procedure:

- Preparation: Accurately weigh a sample of malonic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
- Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0 and 7.0.
- Titration:

- Place the malonic acid solution in a beaker with a stir bar and immerse the pH electrode.
- Record the initial pH of the solution.
- Add small, precise increments of the 0.1 M NaOH solution from the buret.
- After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
- Continue the titration past the second equivalence point.
- Data Analysis:
 - Plot the measured pH versus the volume of NaOH added to generate a titration curve.
 - The pK_{a1} is the pH at the first half-equivalence point (half the volume of NaOH needed to reach the first equivalence point).
 - The pK_{a2} is the pH at the second half-equivalence point (midway between the first and second equivalence points).
 - Alternatively, calculate the first derivative ($\Delta pH/\Delta V$) to accurately determine the equivalence points.

Workflow for pKa Determination by Titration

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Workflow for pKa Determination by Titration

Protocol 2: Determination of Aqueous Solubility via Shake-Flask Method

This is a standard method for determining the solubility of a substance in a specific solvent.

Materials:

- Malonic acid
- Deionized water (or buffer of a specific pH)
- Shake-flask apparatus or orbital shaker in a temperature-controlled environment
- Centrifuge
- Analytical balance
- HPLC or UV-Vis Spectrophotometer for concentration analysis

Procedure:

- **Sample Preparation:** Add an excess amount of malonic acid to a known volume of water in a sealed flask. This ensures that a saturated solution is formed.
- **Equilibration:** Place the flask in a shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the solution to stand to let undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid from the liquid phase.
- **Analysis:**
 - Carefully extract a known volume of the clear supernatant.
 - Dilute the supernatant with a known volume of solvent.

- Determine the concentration of malonic acid in the diluted sample using a pre-calibrated analytical method like HPLC or UV-Vis spectroscopy.
- Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of malonic acid under the experimental conditions.

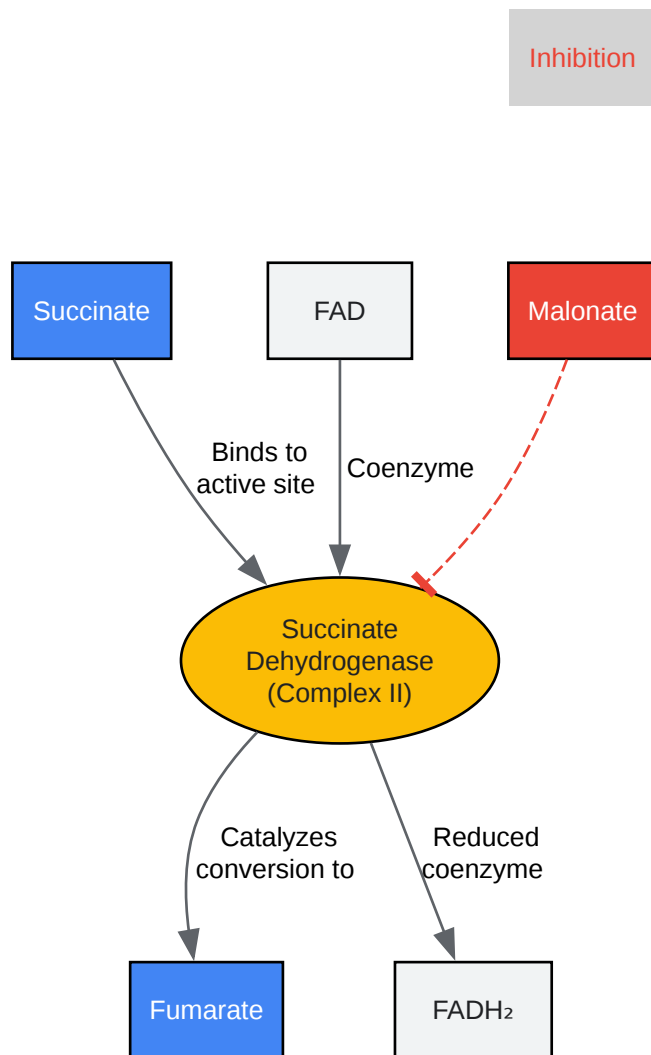
Biochemical Interactions and Pathways

Malonate is well-known in biochemistry as a classical competitive inhibitor of the enzyme succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.^[4]

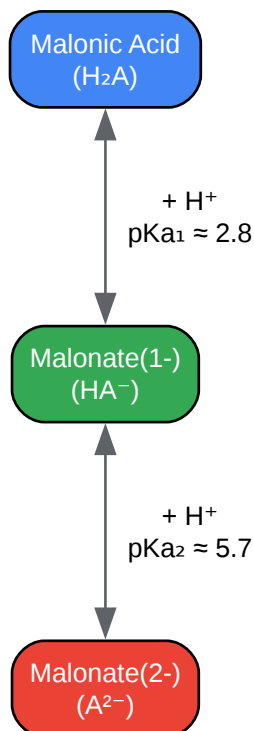
Inhibition of Succinate Dehydrogenase

Malonate's structure is very similar to that of succinate, the natural substrate for succinate dehydrogenase. This structural similarity allows malonate to bind to the active site of the enzyme, but it cannot be dehydrogenated. This binding prevents the normal substrate, succinate, from accessing the enzyme, thereby inhibiting the conversion of succinate to fumarate and blocking a key step in both the citric acid cycle and the electron transport chain.

Malonate Inhibition of Succinate Dehydrogenase



Deprotonation Pathway of Malonic Acid



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- To cite this document: BenchChem. [what are the physicochemical properties of malonate(1-)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1226168#what-are-the-physicochemical-properties-of-malonate-1]

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